molecular formula C13H13F3N2O2S2 B2364360 3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034448-53-6

3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2364360
CAS No.: 2034448-53-6
M. Wt: 350.37
InChI Key: LMWLSZSHFPSIFP-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a chemical reagent of interest in medicinal chemistry and agrochemical research. The compound features a sulfonamide group, a common pharmacophore in active molecules, linked to a hybrid scaffold containing pyridine and thiophene rings, which are privileged structures in drug discovery for their ability to engage in key molecular interactions . The 3,3,3-trifluoropropyl chain is a common moiety used to enhance metabolic stability and influence lipophilicity . Sulfonamide-based compounds are known to exhibit a wide range of biological activities. While the specific profile of this compound requires empirical determination, research into analogous sulfonamides has shown potential for enzyme inhibition, particularly in systems sensitive to small molecules with hydrogen-bonding capabilities . The structure suggests potential for application in developing molecular probes or as a synthetic intermediate for more complex molecules. This product is intended for laboratory research by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referencing relevant safety data sheets. Specific data on solubility, stability, and mechanism of action should be determined by the researcher.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)5-8-22(19,20)18-9-10-3-1-6-17-12(10)11-4-2-7-21-11/h1-4,6-7,18H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWLSZSHFPSIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridine-Thiophene Core

The pyridine-thiophene scaffold is typically constructed via Suzuki-Miyaura coupling between a bromopyridine derivative and thiophen-2-ylboronic acid. This reaction employs palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/water (3:1) at 80–100°C for 12–24 hours. Key parameters include:

Parameter Optimal Condition Yield (%)
Catalyst Pd(PPh₃)₄ (5 mol%) 78–85
Base Na₂CO₃
Solvent System Toluene/H₂O

Alternative methods include Paal-Knorr thiophene synthesis using 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀). However, this route is less favored due to lower regioselectivity.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) moiety is introduced via halogen exchange or direct trifluoromethylation :

  • Chlorine/Fluorine Exchange :
    • Starting material: 3-(Chloromethyl)-2-(thiophen-2-yl)pyridine.
    • Reagent: Hydrogen fluoride (HF) or KF in the presence of CuI.
    • Conditions: 150–200°C, 24–48 hours.
    • Yield: 60–72%.
  • Trifluoromethyl Copper (CF₃Cu) Coupling :
    • Reagent: CF₃Cu generated in situ from CF₃SiMe₃ and CuI.
    • Solvent: DMF, 80°C, 12 hours.
    • Yield: 65–70%.

Sulfonamide Functionalization

The sulfonamide group is introduced via nucleophilic substitution of propane-1-sulfonyl chloride with the amine intermediate:

  • Amine Preparation :
    • Reduction of 3-(nitromethyl)-2-(thiophen-2-yl)pyridine using H₂/Pd-C (10 bar, 25°C, 6 hours).
    • Yield: 85–90%.
  • Sulfonylation :
    • Reagent: Propane-1-sulfonyl chloride (1.2 equiv).
    • Base: Et₃N (2.5 equiv) in dichloromethane (DCM), 0°C → 25°C, 4 hours.
    • Yield: 75–82%.

Industrial-Scale Production Strategies

Catalytic System Optimization

Industrial processes prioritize continuous flow chemistry to enhance efficiency:

Parameter Laboratory Scale Industrial Scale
Reaction Time 24 hours 2–4 hours (flow reactor)
Catalyst Loading 5 mol% Pd 0.1–0.5 mol% Pd
Solvent Recovery Batch distillation In-line separation

For example, microreactor systems reduce Pd waste by 90% compared to batch processes.

Purification Techniques

Final purification employs countercurrent chromatography (CCC) with a hexane/ethyl acetate/water (5:5:1) system, achieving >99% purity.

Mechanistic Insights

Suzuki-Miyaura Coupling Mechanism

The Pd⁰ catalyst undergoes oxidative addition with the bromopyridine, followed by transmetalation with thiophen-2-ylboronic acid. Reductive elimination yields the biaryl product.

Trifluoromethylation Pathways

CF₃Cu transfers the trifluoromethyl group via single-electron transfer (SET), forming a Cu¹ intermediate that stabilizes the transition state.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield (%)
Suzuki-Miyaura + CF₃Cu High regioselectivity Pd catalyst cost 70
Paal-Knorr + Halogen Exchange Low catalyst load Byproduct formation 55

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

3,3,3-Trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The thiophene and pyridine rings can interact with various enzymes and receptors, potentially modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues with Trifluoropropane-Sulfonamide Moieties

Compound Name Key Structural Differences Implications
KIRA9 (Compound 9) Naphthalene-pyrimidine-piperidine substituent Enhanced aromaticity for kinase binding; higher molecular weight may reduce solubility.
3,3,3-Trifluoro-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide Pyrrolopyrimidine-cyclobutyl group Conformational rigidity from cyclobutyl may improve target selectivity but complicate synthesis (26% yield).
EU Patent Compounds Imidazo-pyrrolo-pyrazine fused rings High potency due to extended π-systems; potential bioavailability challenges due to increased complexity.

Thiophene-Containing Analogues

Compound Name Key Structural Differences Implications
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Lacks sulfonamide; hydroxyl and methylamino groups Reduced acidity and hydrogen-bonding capacity; simpler structure may favor CNS penetration.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthalene-ether linkage Increased hydrophobicity for membrane interaction but potential metabolic instability.

Sulfonamide Derivatives with Heterocyclic Systems

Compound Name Key Structural Differences Implications
N-(2,4-difluoro-3-{2-[(3-hydroxypropyl)amino]-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-6-yl}phenyl)propane-1-sulfonamide Pyrido-pyrimidinone and difluorophenyl groups Fluorine atoms enhance metabolic stability; pyrido-pyrimidinone may target ATP-binding pockets.

Key Research Findings

  • Synthetic Challenges : The target compound’s synthesis likely avoids the low yields seen in cyclobutyl derivatives (e.g., 26% in ) by optimizing reaction conditions for the pyridinyl-thiophene linkage.
  • Biological Activity : Unlike KIRA9 , which targets IRE1α’s RNase domain via its naphthalene-pyrimidine system, the thiophene-pyridine scaffold in the target compound may favor interactions with thiophene-sensitive targets like serotonin receptors or cytochrome P450 enzymes.
  • Solubility vs. Potency : The EU patent compounds prioritize potency through fused heterocycles, whereas the target compound balances lipophilicity (trifluoromethyl) and polarity (sulfonamide) for improved aqueous solubility.

Biological Activity

3,3,3-Trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound notable for its unique structural features, including a trifluoromethyl group, a thiophene ring, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the thiophene and pyridine rings may modulate the activity of various biological pathways.

Research Findings

Recent studies have indicated several promising biological activities:

  • Anti-inflammatory Properties : The compound has shown potential to inhibit inflammatory pathways, possibly through the modulation of cytokine production.
  • Anticancer Activity : Preliminary data suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific mechanisms are still under investigation, but interactions with key signaling pathways related to cancer progression are hypothesized .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Case Study 2: Anticancer Activity

A study involving various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent.

Q & A

Advanced Research Question

  • NMR Stability Studies: Track degradation in PBS buffer (pH 7.4) using ¹H/¹⁹F NMR over 24–72 hours .
  • Mass Spectrometry: Identify hydrolysis products (e.g., sulfonic acid derivatives) .
  • Biological Half-Life: Radiolabeled analogs (³H or ¹⁴C) in hepatocyte assays quantify metabolic pathways .

What structural analogs of this compound have been explored, and how do their activities compare?

Basic Research Question
Key analogs include:

  • Pyridine Modifications: Replacement with quinoline reduces solubility but enhances target affinity .
  • Sulfonamide Alternatives: Carboxamide derivatives show lower metabolic stability .
  • Thiophene Substitutions: 5-Cyano-thiophene analogs () exhibit improved kinase inhibition .
    Table 1: Comparative Bioactivity of Analogs
Analog StructureTarget IC₅₀ (nM)Solubility (µg/mL)
Parent Compound (this sulfonamide)12 ± 28.5
Quinoline-Sulfonamide5 ± 13.2
Carboxamide Derivative45 ± 715.8

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